Lisinopril
Overview
Description
Lisinopril is a medication belonging to the drug class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension (high blood pressure), heart failure, and heart attacks. Additionally, it is used to prevent kidney problems in people with diabetes mellitus . This compound works by inhibiting the renin-angiotensin-aldosterone system, which helps relax blood vessels and reduce blood pressure .
Mechanism of Action
Target of Action
Lisinopril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 25% , but this can vary widely between individuals (6 to 60%) . . The elimination half-life of this compound is about 12 hours .
Result of Action
The action of this compound leads to vasodilation and a reduction in fluid volume , which results in lower blood pressure . At a cellular level, this compound has been shown to upregulate proteins involved in protecting against oxidative stress, such as catalase, SOD2, and thioredoxin, and reduce osteopontin and Galectin-3, critical proteins involved in cardiac fibrosis .
Action Environment
Environmental factors can influence the action of this compound. For example, a study found that the presence of a hypertensive sibling predicts a striking therapeutic response to ACE inhibition among Caucasians . Additionally, the environmental risk assessment data for this compound dihydrate suggests that the use of this compound presents an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Lisinopril interacts with the angiotensin-converting enzyme, inhibiting its function . This interaction plays a crucial role in the biochemical reactions involving this compound. The angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways. By reducing the levels of angiotensin II, this compound affects the signaling pathway that leads to vasoconstriction. This results in vasodilation, which can help to lower blood pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the angiotensin-converting enzyme and inhibiting its function . This prevents the conversion of angiotensin I to angiotensin II, reducing the levels of angiotensin II in the body .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. Following oral administration, this compound is absorbed slowly but the absorbed drug is immediately available without any requirement for biotransformation by the liver .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, in a study on Drosophila melanogaster, this compound treatment increased mean lifespan in all Drosophila Genetic Reference Panel lines, but its effects on lifespan, speed, endurance, and strength depended on genotype .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway in the body . By inhibiting the angiotensin-converting enzyme, this compound disrupts this pathway, leading to reduced levels of angiotensin II .
Transport and Distribution
After oral administration, this compound is absorbed into the bloodstream where it can be distributed to cells and tissues
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with the angiotensin-converting enzyme at the cell membrane, where this enzyme is known to be located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lisinopril is synthesized through a series of chemical reactions involving the condensation of specific amino acids and other organic compounds. The key steps include:
Condensation Reaction: The synthesis begins with the condensation of L-lysine and L-proline derivatives.
Cyclization: The intermediate product undergoes cyclization to form a pyrrolidine ring.
Hydrolysis: The resulting compound is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Lisinopril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Lisinopril has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving angiotensin-converting enzyme inhibitors.
Biology: Research on this compound helps understand its effects on cellular processes and its role in regulating blood pressure.
Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Lisinopril is compared with other angiotensin-converting enzyme inhibitors such as enalapril, captopril, and ramipril. While all these compounds share a similar mechanism of action, this compound has unique properties:
Non-Prodrug: Unlike enalapril and ramipril, this compound is not a prodrug and does not require metabolic activation.
Longer Half-Life: This compound has a longer half-life compared to captopril, allowing for once-daily dosing.
Bioavailability: This compound has a relatively lower bioavailability compared to some other inhibitors.
List of Similar Compounds
- Enalapril
- Captopril
- Ramipril
- Benazepril
- Quinapril
This compound’s unique properties make it a valuable medication in the treatment of hypertension and related conditions.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83915-83-7 (Parent) | |
Record name | Lisinopril | |
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DSSTOX Substance ID |
DTXSID6040537 | |
Record name | Lisinopril | |
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Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lisinopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001938 | |
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Solubility |
97 mg/mL | |
Record name | Lisinopril | |
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Record name | Lisinopril | |
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Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Lisinopril is an angiotensin converting enzyme inhibitor (ACEI), preventing the conversion of angiotensin I to angiotensin II. This action prevents myocyte hypertrophy and vascular smooth muscle cell proliferation seen in untreated patients. Increased levels of bradykinin also exhibit vasodilating effects for patients taking ACEIs. Lisinopril also inhibits renin's conversion of angiotensin to angiotensin I., Orally active angiotensin-converting enzyme inhibitor., Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium., The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action. | |
Record name | Lisinopril | |
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Record name | LISINOPRIL | |
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CAS No. |
76547-98-3, 77726-95-5, 83915-83-7 | |
Record name | Lisinopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76547-98-3 | |
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Record name | Lisinopril | |
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Record name | LISINOPRIL ANHYDROUS | |
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Record name | LISINOPRIL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lisinopril?
A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It exerts its therapeutic effect by binding to and inhibiting ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation, reducing blood pressure. [, ]
Q2: How does this compound impact the renin-angiotensin-aldosterone system (RAAS)?
A2: By inhibiting ACE, this compound disrupts the RAAS. This leads to a decrease in angiotensin II levels, which subsequently reduces aldosterone secretion. [, , ] The combined effect of vasodilation and reduced aldosterone contributes to its antihypertensive action. [, ]
Q3: Does this compound affect bradykinin levels?
A3: Yes, ACE is also involved in the degradation of bradykinin. By inhibiting ACE, this compound indirectly increases bradykinin levels. [, ] Elevated bradykinin may contribute to some of this compound's beneficial effects, but it can also lead to side effects like cough. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H31N3O5 and a molecular weight of 405.5 g/mol.
Q5: Is there any spectroscopic data available for characterizing this compound?
A5: While specific spectroscopic data isn't provided in the research papers, various analytical methods are employed to characterize and quantify this compound. This includes techniques like high-performance liquid chromatography (HPLC). [, , ]
Q6: Are there any formulation strategies to enhance this compound's stability or solubility?
A8: Research explores this compound-loaded nanocapsules as a potential approach to improve its delivery, particularly for pediatric use. [] This suggests ongoing efforts to optimize its formulation for better therapeutic outcomes.
Q7: How is this compound absorbed and distributed in the body?
A9: this compound is orally administered and absorbed through the gastrointestinal tract. [] While its distribution specifics are not detailed in the research, it is known to reach various tissues, including the heart and kidneys. [, ]
Q8: What is the primary route of this compound elimination?
A10: this compound is primarily eliminated unchanged through the kidneys, making dosage adjustments crucial in patients with renal impairment. [, ]
Q9: Does this compound's pharmacokinetic profile change in patients with renal insufficiency?
A11: Yes, this compound's clearance is reduced in patients with chronic renal failure. [] This can lead to drug accumulation, necessitating dose adjustments based on the degree of renal impairment. []
Q10: How long does it take for this compound to reach its peak effect?
A12: this compound typically reaches its peak antihypertensive effect approximately 6 hours after oral administration. [, ]
Q11: What are the key findings from preclinical studies on this compound's efficacy?
A13: Preclinical studies using rat models demonstrate that this compound effectively reduces proteinuria and attenuates glomerular injury in various experimental nephropathies. [, , , , ] These findings highlight its renoprotective effects.
Q12: Has this compound shown efficacy in improving cardiovascular outcomes in clinical trials?
A14: Yes, large-scale clinical trials like GISSI-3 have demonstrated that early administration of this compound in patients with acute myocardial infarction significantly reduces mortality and improves left ventricular function. [, , ]
Q13: What are the common side effects associated with this compound?
A16: The research identifies cough as a common side effect of this compound, potentially due to its effect on bradykinin levels. [, , ] Other reported side effects include dizziness, headache, and, less frequently, angioedema. [, , ]
Q14: Are there alternative medications with similar mechanisms of action to this compound?
A18: Yes, other ACE inhibitors, like enalapril and captopril, share a similar mechanism of action with this compound. [, , ] Additionally, angiotensin II receptor blockers (ARBs), such as losartan and valsartan, target the RAAS through a different mechanism. [, , , ]
Q15: What research tools and resources are commonly used to study this compound?
A15: The research utilizes a range of tools and resources, including:
- Animal models: Various rat models, such as the Dahl salt-sensitive rat and models of induced nephropathy, are employed to investigate this compound's effects. [, , , , ]
- Clinical trials: Large-scale clinical trials, like GISSI-3, have been instrumental in evaluating this compound's efficacy and safety in human subjects. [, , ]
- Analytical techniques: Methods such as HPLC are crucial for quantifying this compound levels in biological samples and assessing its stability. [, , ]
- Molecular modeling: Computational chemistry techniques and molecular dynamics simulations are employed to understand the interaction of this compound with its target, ACE. []
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